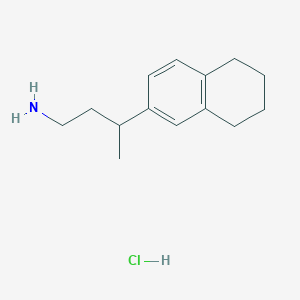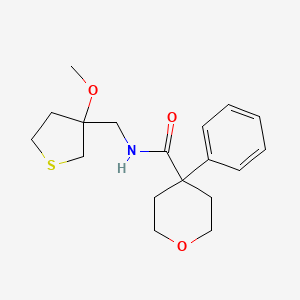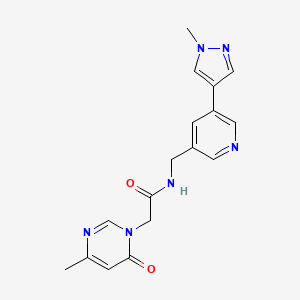
1,3-thiazol-5-ylmethyl N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,3-thiazol-5-ylmethyl N-phenylcarbamate” is a chemical compound with the molecular formula C11H10N2O2S . It is listed under CAS No. 338981-75-2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered thiazole ring attached to a phenylcarbamate group . The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found. The molecular weight is 234.27 g/mol .
Aplicaciones Científicas De Investigación
Overview of Thiazole Derivatives
Thiazole and its derivatives have been the focus of extensive research due to their dynamic presence in medicinal chemistry. Thiazoles are integral to a variety of currently available therapeutics and possess a wide range of biological activities, including antiviral, anticancer, antibacterial, antifungal, antimalarial, anti-inflammatory, and more. The synthesis of thiazole compounds involves diverse approaches that facilitate the discovery of new drug molecules with advanced modes of action. Recent patents and scientific articles highlight the anti-infective and anticancer potential of thiazole-based compounds, showcasing their importance in therapeutic applications (Sharma et al., 2019).
Thiazole Derivatives as Antimicrobial Agents
Thiazole derivatives have demonstrated significant antibacterial activity against a variety of bacteria and pathogens. This class of compounds plays a crucial role in the pharmaceutical industry, given their potential in treating infections with minimal side effects. The development and synthesis of biologically active thiazole derivatives are actively pursued by scientists aiming to explore their full therapeutic potential, particularly in the realm of antibacterial properties (Mohanty et al., 2021).
Thiazole Derivatives in Cancer Research
The anticancer properties of thiazole derivatives have been extensively documented. These compounds are found in several chemotherapeutic agents, underscoring the medicinal importance of the thiazole nucleus. Recent advancements in thiazole-based anticancer molecules reveal their promising activities, encouraging further research and development in this field to enhance cancer treatment options (Sarangi et al., 2016).
Synthesis and Green Chemistry Approaches
The synthesis of thiazolidine motifs, including 1,3-thiazolidin-4-ones, has attracted considerable interest due to their diverse biological properties and presence in natural and bioactive compounds. Recent studies emphasize the use of green synthesis, multicomponent reactions, and nano-catalysis to enhance the selectivity, purity, and pharmacokinetic activity of thiazolidine derivatives. These methodologies aim to develop multifunctional drugs with improved activity, demonstrating the potential of thiazolidines in probe design and pharmaceutical applications (Sahiba et al., 2020).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Biochemical Pathways
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Result of Action
Thiazole compounds are known to exhibit diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Propiedades
IUPAC Name |
1,3-thiazol-5-ylmethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-11(13-9-4-2-1-3-5-9)15-7-10-6-12-8-16-10/h1-6,8H,7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURAMCUZZUHHPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=CN=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818802 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

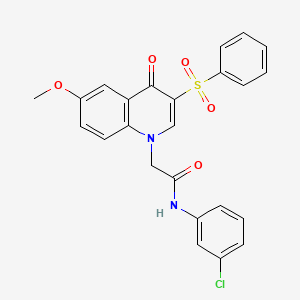
![1-[(2-fluorophenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2396419.png)
![N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2396422.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2396423.png)
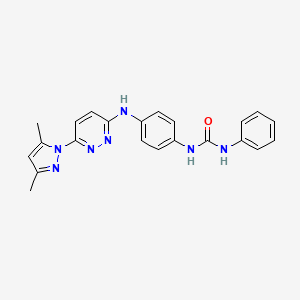
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B2396428.png)
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2396429.png)
![Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate](/img/structure/B2396432.png)
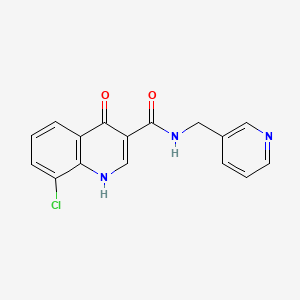
![2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2396435.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B2396436.png)
